

# The Pharmacokinetics and Pharmacodynamics of Rogaratinib (BAY1163877): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Rogaratinib (**BAY1163877**) is an orally bioavailable, potent, and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.<sup>[1][2][3]</sup> Developed as a potential anti-cancer therapeutic, rogaratinib functions as an ATP-competitive inhibitor that reversibly binds to the kinase domain of FGFRs. This action effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, which are crucial for cell proliferation, survival, and angiogenesis in many cancers.<sup>[3]</sup> This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of rogaratinib, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological processes.

## Pharmacodynamics

The pharmacodynamic profile of rogaratinib is characterized by its potent and selective inhibition of the FGFR family of receptor tyrosine kinases and the resulting downstream effects on cellular signaling and proliferation.

## In Vitro Kinase and Binding Affinity

Rogaratinib demonstrates high potency against all four FGFR subtypes in both radiometric kinase activity assays and binding affinity assays.

| Target | IC50 (nM)   | Kd (nM)      |
|--------|-------------|--------------|
| FGFR1  | 1.8[1][2]   | 1.6[1][2]    |
| FGFR2  | <1[1][2]    | 5.0[1][2]    |
| FGFR3  | 9.2[1][2]   | 7.8[1][2]    |
| FGFR4  | 1.2[1][2]   | 7.6[1][2]    |
| VEGFR2 | 120         | Not Reported |
| CSF1R  | 166[1][2]   | Not Reported |
| Tie2   | 1,300[1][2] | Not Reported |
| VEGFR3 | 130         | Not Reported |

Table 1: In vitro inhibitory activity (IC50) and binding affinity (Kd) of rogaratinib against various kinases.

## Kinase Selectivity

The selectivity of rogaratinib has been extensively profiled using the KINOMEscan™ platform, which assesses binding to a large panel of kinases. At a concentration of 100 nM, rogaratinib demonstrated high selectivity for the FGFR family.[1][2] Out of 403 non-mutant kinases tested, only 4 showed competition binding of greater than 65%.[1][2] At a higher concentration of 1 μM, 18 other kinases showed binding above this threshold.[1][2]

## Inhibition of Downstream Signaling

Rogaratinib effectively inhibits the phosphorylation of FGFR and downstream signaling components, most notably ERK1/2 (MAPK). This inhibition has been demonstrated in various cancer cell lines.

| Cell Line  | Cancer Type       | Target Pathway Component | Effect                                |
|------------|-------------------|--------------------------|---------------------------------------|
| MDA-MB-453 | Breast Cancer     | p-FGFR4, p-ERK1/2        | Concentration-dependent inhibition[4] |
| NCI-H716   | Colorectal Cancer | p-FGFR2, p-ERK1/2        | Inhibition observed[4]                |
| UM-UC-3    | Bladder Cancer    | p-ERK1/2                 | Concentration-dependent inhibition[4] |
| RT-112     | Bladder Cancer    | p-ERK1/2                 | Concentration-dependent inhibition[4] |
| NCI-H520   | Lung Cancer       | p-ERK1/2                 | Concentration-dependent inhibition[4] |
| NCI-H1581  | Lung Cancer       | p-ERK1/2                 | Concentration-dependent inhibition[4] |
| C51        | Colon Cancer      | p-ERK1/2                 | Concentration-dependent inhibition[4] |

Table 2: Effect of rogaratinib on downstream signaling pathways in various cancer cell lines.

## Anti-proliferative Activity

Consistent with its mechanism of action, rogaratinib exhibits potent anti-proliferative activity in a range of cancer cell lines that are dependent on FGFR signaling.

| Cell Line               | Cancer Type       | IC50 / GI50 (nM)   |
|-------------------------|-------------------|--------------------|
| H1581                   | Lung Cancer       | 36 - 244 (GI50)[5] |
| DMS114                  | Lung Cancer       | 36 - 244 (GI50)[5] |
| HUVEC (FGF2-stimulated) | Endothelial Cells | 16 (IC50)          |
| A172                    | Glioblastoma      | <1000 (IC50)[1]    |
| MFM-223                 | Breast Cancer     | <1000 (IC50)[1]    |
| JMSU-1                  | Bladder Cancer    | <1000 (IC50)[1]    |
| RT-112                  | Bladder Cancer    | <1000 (IC50)[1]    |
| NCI-H716                | Colorectal Cancer | <1000 (IC50)[1]    |
| C51                     | Colon Cancer      | 430 (IC50)[1]      |

Table 3: Anti-proliferative activity of rogaratinib in various cell lines.

## Pharmacokinetics

### Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated the oral bioavailability of rogaratinib.

| Species           | Dose            | Route | Cmax                      | AUC                       | Tmax            | Half-life       | Bioavailability |
|-------------------|-----------------|-------|---------------------------|---------------------------|-----------------|-----------------|-----------------|
| Mouse<br>(BALB/c) | 25-75<br>mg/kg  | p.o.  | Dose-<br>proportio<br>nal | Dose-<br>proportio<br>nal | Not<br>Reported | Not<br>Reported | Not<br>Reported |
| Rat<br>(Nude)     | 10, 50<br>mg/kg | p.o.  | Not<br>Reported           | Not<br>Reported           | Not<br>Reported | Not<br>Reported | Not<br>Reported |

Table 4:  
Preclinic  
al  
pharmac  
okinetic  
paramete  
rs of  
rogaratinib  
b.

In C51 tumor-bearing BALB/c mice, the unbound plasma concentration of rogaratinib was shown to be dose-proportional for both AUC and Cmax in the range of 25-75 mg/kg.[1]

## Human Pharmacokinetics

The pharmacokinetics of rogaratinib in humans were evaluated in a Phase 1 dose-escalation and dose-expansion study (NCT01976741).[1][4][6]

| Parameter                            | Value                 |
|--------------------------------------|-----------------------|
| Recommended Phase 2 Dose             | 800 mg twice daily[6] |
| Plasma Half-life (t <sub>1/2</sub> ) | 12.7 hours[7]         |

Table 5: Human pharmacokinetic parameters of rogaratinib.

The study established a recommended Phase 2 dose of 800 mg twice daily.[6] Rogaratinib was rapidly absorbed and exhibited an average plasma half-life of 12.7 hours.[7]

## Experimental Protocols

### In Vitro Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of rogaratinib against FGFR kinases.
- Methodology: Radiometric kinase assays were performed by a commercial vendor (e.g., Merck Millipore's IC50Profiler™ or KinaseProfiler™).[1][2] These assays typically involve incubating the kinase, a substrate, and ATP (radiolabeled) with varying concentrations of the inhibitor. The amount of substrate phosphorylation is then quantified to determine the inhibitory activity of the compound.

### KINOMEscan™ Profiling

- Objective: To assess the selectivity of rogaratinib across a broad range of human kinases.
- Methodology: An active site-directed competition binding assay was performed by a commercial vendor (DiscoverX KINOMEscan™).[1][2] In this assay, test compounds are incubated with DNA-tagged kinases and a ligand immobilized on a solid support. Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. The results are reported as the percentage of the kinase that is competed off the immobilized ligand by the test compound.

### Cell Proliferation Assay

- Objective: To evaluate the anti-proliferative effect of rogaratinib on cancer cell lines.
- Methodology:
  - Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of approximately  $1 \times 10^4$  cells per well and allowed to adhere overnight.[5]
  - Compound Treatment: Cells were treated with a serial dilution of rogaratinib or vehicle control (DMSO) for 72 hours.

- Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.<sup>[2]</sup> Luminescence was read on a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC<sub>50</sub>) or half-maximal growth inhibition (GI<sub>50</sub>) values were calculated from the dose-response curves.

## Western Blot Analysis of FGFR and ERK Phosphorylation

- Objective: To determine the effect of rogaratinib on the phosphorylation status of FGFR and its downstream effector ERK.
- Methodology:
  - Cell Treatment and Lysis: Cancer cell lines were treated with varying concentrations of rogaratinib for a specified period. Cells were then lysed in a buffer containing protease and phosphatase inhibitors.
  - Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
  - SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
  - Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of FGFR and ERK1/2.<sup>[8]</sup>
  - Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.<sup>[8]</sup>

## Visualizations Signaling Pathway



[Click to download full resolution via product page](#)

Caption: FGFR Signaling Pathway and Inhibition by Rogaratinib.

## Experimental Workflow: In Vitro Cell Proliferation Assay



[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Cell Proliferation Assay.

## Experimental Workflow: Western Blot Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for Western Blot Analysis.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Testing the Anti-cancer Drug, Rogaratinib (BAY 1163877), for Treatment of Advanced Sarcoma With Alteration in Fibroblast Growth Factor Receptor (FGFR 1-4), and in Patients With SDH-deficient Gastrointestinal Stromal Tumor (GIST) | University of Miami Health System [umiamihealth.org]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Rogaratinib (BAY1163877): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191585#pharmacokinetics-and-pharmacodynamics-of-bay1163877>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)